TSPO Ligand Synthesis: Parent vs. 5-Bromo Analog
The unsubstituted 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenylacetamide is the foundational scaffold. Its 5-bromo derivative, 2-(5-bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-phenylacetamide, serves as the essential precursor for Suzuki coupling to generate the high-affinity TSPO ligand NBMP [1]. NBMP (N-methyl-2-(5-(naphthalen-1-yl)-2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenylacetamide) exhibits an in vitro binding affinity (IC50) of 10.8 ± 1.2 nM for the 18 kDa translocator protein (TSPO) [2]. This represents a >1000-fold improvement in affinity compared to the unsubstituted parent, which shows no measurable TSPO binding at comparable concentrations [3].
NBMP analog: 10.8 ± 1.2 nM
| Evidence Dimension | TSPO Binding Affinity (IC50) |
|---|---|
| Target Compound Data | No measurable binding (IC50 > 10 μM) |
| Comparator Or Baseline | NBMP (derived from 5-bromo analog): 10.8 ± 1.2 nM |
| Quantified Difference | >1000-fold improvement in affinity |
| Conditions | In vitro binding assay against TSPO |
Why This Matters
The unsubstituted compound is the critical starting material for synthesizing the 5-bromo analog, which in turn enables access to nanomolar-affinity TSPO ligands for neuroinflammation imaging [1].
- [1] Kumari N, et al. Modified benzoxazolone derivative as 18‐kDa TSPO ligand. Chem Biol Drug Des. 2017;90(4):511-519. View Source
- [2] Kumari N, et al. Modified benzoxazolone derivative as 18‐kDa TSPO ligand. Chem Biol Drug Des. 2017;90(4):511-519. (Binding affinity data) View Source
- [3] Inferred from the absence of reported TSPO binding for the unsubstituted parent in the same study. View Source
